5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
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Overview
Description
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole-2,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce indole derivatives with different functional groups.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid: Another compound with a trifluoromethyl group attached to a phenyl ring, but with a pyrazole core instead of an indole.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methyl group and a pyrazole core.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is unique due to its indole-2,3-dione core, which imparts distinct chemical and biological properties compared to pyrazole derivatives
Properties
Molecular Formula |
C15H8F3NO2 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
InChI Key |
RKRAVBKCNMIBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F |
Origin of Product |
United States |
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